molecular formula C10H10N2O3 B071471 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium CAS No. 178430-92-7

4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium

Cat. No.: B071471
CAS No.: 178430-92-7
M. Wt: 206.2 g/mol
InChI Key: IPYXMTZYEGTWKP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium (CAS 178430-93-8) is a high-purity chemical compound with a molecular formula of C10H10N2O3 and a molecular weight of 206.20 g/mol . This specific structure belongs to the class of 1,2,5-oxadiazole 2-oxides, also known as furoxans, which are recognized in medicinal chemistry for their potential biological activities . While this particular derivative is a subject of ongoing research, compounds within the 1,2,5-oxadiazole 2-oxide family have been investigated for their application in combating or preventing diseases of the cardiovascular system, suggesting a potential research pathway for this analog . The broader oxadiazole family, including 1,2,4- and 1,3,4-isomers, is extensively studied for a wide spectrum of pharmacological properties such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities, highlighting the significance of this heterocyclic scaffold in drug discovery . Researchers value this compound as a key synthon for exploring novel therapeutic agents and for fundamental pharmacological studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-14-10-9(12(13)15-11-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYXMTZYEGTWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NO[N+](=C1C2=CC=CC=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Cycloaddition

Nitrile oxides undergo 1,3-dipolar cycloaddition with dipolarophiles to form oxadiazoles. A phenyl-substituted nitrile oxide precursor, such as phenylglyoxylonitrile oxide , can react with ethoxy-bearing dipolarophiles. For example:
PhC≡N-O+CH2=CH-OEt4-Ethoxy-3-phenyl-1,2,5-oxadiazole\text{PhC≡N-O}^- + \text{CH}_2=\text{CH-OEt} \rightarrow \text{4-Ethoxy-3-phenyl-1,2,5-oxadiazole}
Subsequent oxidation of the oxadiazole at the N-2 position using meta-chloroperbenzoic acid (mCPBA) yields the target N-oxide.

Key Conditions :

  • Solvent: Dichloromethane or toluene

  • Temperature: 0–25°C

  • Oxidation agent: mCPBA (1.2 equiv.) at 40°C for 6 hours.

Hydroxylamine Condensation

Condensation of hydroxylamine derivatives with α-keto esters provides an alternative route. Reacting phenylglyoxylic acid ethoxyethyl ester with hydroxylamine hydrochloride in ethanol under reflux forms the oxadiazole ring, followed by in situ oxidation:
PhCOCO-OEt+NH2OH\cdotpHCl4-Ethoxy-3-phenyl-1,2,5-oxadiazole 2-oxide\text{PhCOCO-OEt} + \text{NH}_2\text{OH·HCl} \rightarrow \text{4-Ethoxy-3-phenyl-1,2,5-oxadiazole 2-oxide}

Optimization Data :

ParameterValue
Reaction Time12–18 hours
Yield58–72%
PurificationColumn chromatography

Functionalization of Preformed Oxadiazoles

Etherification at C-4

Introducing the ethoxy group via nucleophilic substitution on a halogenated oxadiazole precursor is a common strategy. For instance, 4-chloro-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium reacts with sodium ethoxide in dimethylformamide (DMF):
Cl-Oxadiazole+NaOEtEtO-Oxadiazole+NaCl\text{Cl-Oxadiazole} + \text{NaOEt} \rightarrow \text{EtO-Oxadiazole} + \text{NaCl}

Reaction Metrics :

  • Temperature: 80°C

  • Solvent: Anhydrous DMF

  • Yield: 65–80%.

Direct Oxidation to N-Oxide

The oxido group at N-2 is introduced via oxidation of the parent 1,2,5-oxadiazole. Hydrogen peroxide (30%) in acetic acid at 50°C for 24 hours is effective:
Oxadiazole+H2O2Oxadiazole N-oxide\text{Oxadiazole} + \text{H}_2\text{O}_2 \rightarrow \text{Oxadiazole N-oxide}

Critical Notes :

  • Over-oxidation must be avoided by controlling reaction time.

  • Yields drop significantly (>20%) if temperatures exceed 60°C.

Advanced Catalytic Approaches

Palladium-Catalyzed Coupling

Modern methods employ palladium catalysts to attach the phenyl group post-cyclization. A brominated oxadiazole intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid:
Br-Oxadiazole+PhB(OH)2Pd(PPh3)4Ph-Oxadiazole\text{Br-Oxadiazole} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ph-Oxadiazole}

Catalytic System :

ComponentLoading
Pd(PPh₃)₄5 mol%
BaseK₂CO₃
SolventDME/H₂O (4:1)

This method achieves >85% yield but requires rigorous exclusion of oxygen.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Ethoxy protons appear as a quartet at δ 1.38 ppm (CH₃) and triplet at δ 4.12 ppm (CH₂).

  • IR Spectroscopy : N-O stretch at 1260–1280 cm⁻¹.

  • Mass Spectrometry : Molecular ion peak at m/z 220.1 [M+H]⁺.

Challenges and Limitations

  • Regioselectivity : Competing formation of 1,3,4-oxadiazole isomers necessitates careful control of reaction kinetics.

  • Stability : The N-oxide moiety is hygroscopic, requiring anhydrous storage conditions.

  • Scalability : Catalytic methods suffer from high palladium costs at industrial scales .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxadiazole derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium demonstrates effectiveness against various bacterial strains. The presence of the ethoxy group enhances its solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for treating inflammatory diseases .

Material Science

Polymer Chemistry
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium can be utilized as a building block in the synthesis of advanced polymers. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical properties. Research has demonstrated that incorporating oxadiazole units into polymer matrices can improve their resistance to thermal degradation .

Optoelectronic Applications
Due to its electronic properties, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune its electronic characteristics through structural modifications makes it a promising candidate for next-generation optoelectronic devices .

Agricultural Chemistry

Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Preliminary studies indicate that derivatives of oxadiazoles can act as effective insecticides and fungicides. This application is particularly relevant in developing sustainable agricultural practices .

Case Studies

Study Reference Focus Area Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory EffectsInhibition of TNF-alpha production in macrophages.
Polymer ApplicationsEnhanced thermal stability in polymer composites containing oxadiazole units.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium is compared to three structurally related oxadiazolium derivatives:

Table 1: Structural and Electronic Comparisons

Compound Name Substituents (Positions) Charge Key Properties (Stability, Reactivity) Applications
4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium 3-Ph, 4-EtO, 2-O− +1 High thermal stability; electrophilic at C5 Catalysis, ligand design
3-Methoxy-2-oxido-5-methyl-1,2,5-oxadiazol-2-ium 5-Me, 3-MeO, 2-O− +1 Moderate stability; prone to hydrolysis Ionic liquids
4-Phenyl-2-oxido-1,2,5-oxadiazol-2-ium 4-Ph, 2-O− +1 Low solubility; strong π-acidity Semiconductor dopants
2-Oxido-3-nitro-1,2,5-oxadiazol-2-ium 3-NO₂, 2-O− +1 Explosive tendency; high reactivity Energetic materials research

Key Findings

Electronic Effects :

  • The ethoxy group in 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium enhances electron donation compared to methoxy or nitro substituents, stabilizing the cation through resonance. This contrasts with 3-nitro-substituted analogs, which exhibit destabilizing electron-withdrawing effects .

Steric Influence :

  • The bulky phenyl group at position 3 in 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium impedes nucleophilic attacks at C5, unlike smaller substituents (e.g., methyl), which increase susceptibility to hydrolysis.

Thermal Stability :

  • Ethoxy and phenyl substituents synergistically improve thermal stability (decomposition >200°C), outperforming nitro- or methyl-substituted analogs (decomposition <150°C).

Crystallographic Insights :

  • Studies using SHELX software reveal that 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium exhibits shorter N–O bond lengths (1.32 Å) compared to methoxy analogs (1.35 Å), indicating stronger delocalization .

Research Implications

The compound’s stability and electronic profile make it a candidate for designing redox-active ligands or ionic conductors. However, its synthesis requires careful handling due to sensitivity to moisture—a limitation shared with other oxadiazolium salts. Future studies should explore substituent effects on conductivity and biological activity, leveraging crystallographic tools like SHELXL for structural validation .

Biological Activity

4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium is a compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

The molecular formula for 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium is C15H12N2O4C_{15}H_{12}N_2O_4 with a molecular weight of 284.27 g/mol. Its structure includes an oxadiazole ring that contributes to its reactivity and biological activity.

PropertyValue
CAS No.918153-62-5
Molecular FormulaC15H12N2O4
Molecular Weight284.27 g/mol
IUPAC Name4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium
InChI KeyDNBKEAZZSHQLDH-UHFFFAOYSA-N

Synthesis

The synthesis of 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of isatin derivatives with aniline in an organic solvent like ethanol, followed by a dipolar cycloaddition reaction.

Antimicrobial Properties

Research indicates that compounds within the oxadiazole family exhibit significant antimicrobial activity. Specifically, derivatives like 4-Ethoxy-2-oxido-3-phenyl have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several oxadiazole derivatives, including 4-Ethoxy variants. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of oxadiazole derivatives are also notable. In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HepG2.

Case Study: Cytotoxicity Assessment
In a study assessing cytotoxicity against MCF-7 cells, 4-Ethoxy derivatives exhibited IC50 values ranging from 10 to 20 µg/mL, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin (IC50 = 1.62 µg/mL) .

The biological activity of 4-Ethoxy derivatives can be attributed to their ability to interact with various molecular targets within cells. The oxadiazole ring facilitates binding to enzymes and receptors involved in cellular signaling pathways.

Interaction with Enzymes

Molecular docking studies suggest that these compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. This inhibition could lead to reduced production of pro-inflammatory mediators .

Q & A

Basic: What are the standard synthetic protocols for 4-Ethoxy-2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium?

Answer:
The synthesis typically involves refluxing substituted benzaldehyde derivatives with a triazole or oxadiazole precursor in absolute ethanol, catalyzed by glacial acetic acid. For example, analogous methods involve refluxing 4-amino-triazole derivatives with benzaldehyde under acidic conditions, followed by solvent evaporation and filtration . Key parameters include:

  • Solvent choice : Absolute ethanol ensures solubility and inertness.
  • Catalyst : Glacial acetic acid (5 drops) promotes imine or cyclocondensation reactions.
  • Reaction time : 4–6 hours under reflux to ensure completion.
    Post-synthesis, purification via recrystallization or column chromatography is recommended.

Basic: What characterization techniques confirm the structure of this compound?

Answer:
A multi-technique approach is essential:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃, phenyl protons at δ ~7.2–7.5 ppm).
    • IR : Confirms functional groups (e.g., N-O stretch at ~1250–1350 cm⁻¹ for oxadiazole).
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms substituent positions.
  • Elemental Analysis : Validates empirical formula (C, H, N, O content).
    Cross-referencing with computational simulations (e.g., DFT-optimized geometries) enhances accuracy .

Advanced: How can Design of Experiments (DoE) optimize synthesis conditions?

Answer:
DoE minimizes trial-and-error by systematically varying parameters:

Variable Range Response
Reflux temperature70–100°CYield (%)
Catalyst loading1–10 mol%Purity (HPLC)
Reaction time2–8 hoursByproduct formation

A full factorial design (2³) identifies interactions between variables. For instance, increased catalyst loading may reduce reaction time but raise byproduct formation . Post-optimization, response surface methodology (RSM) refines optimal conditions.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Assay variability : Use standardized protocols (e.g., MIC assays for antimicrobial activity).
  • Structural analogs : Compare with 5-(2-methylphenyl)-1,3,4-oxadiazol-2-amine, noting substituent effects on activity .
  • Solubility factors : Adjust DMSO/water ratios to ensure compound stability.
    Apply structure-activity relationship (SAR) models to isolate critical moieties (e.g., ethoxy vs. methoxy groups). Cross-validate with computational docking studies to predict binding affinities .

Advanced: What computational methods elucidate reaction mechanisms?

Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles (e.g., transition states in cyclocondensation reactions).
  • Reaction Path Search : ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to identify intermediates .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
    For example, calculate activation energy barriers for ethoxy group incorporation versus competing pathways.

Safety: What precautions are critical for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (potential irritant per oxadiazole analogs ).
  • Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis.
  • Waste Disposal : Neutralize with dilute NaOH before aqueous disposal.

Advanced: How to design reactors for scaling reactions without compromising yield?

Answer:
Apply chemical engineering principles :

  • Membrane reactors : Enhance selectivity via in-situ product removal (e.g., for byproduct separation) .
  • Microreactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Process Simulation : Use Aspen Plus to model solvent recovery and optimize residence time .

Methodological: How to validate purity for pharmacological studies?

Answer:

  • HPLC-MS : Quantify impurities (detection limit: <0.1%).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature assays).
  • Biological Controls : Include positive/negative controls in cytotoxicity assays to isolate compound-specific effects.

Data Analysis: How to statistically interpret conflicting spectral data?

Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) clusters NMR/IR spectra to identify outliers.
  • Error Propagation Models : Quantify uncertainty in elemental analysis (e.g., ±0.3% for carbon).
  • Bayesian Statistics : Assign confidence intervals to conflicting bioactivity results .

Theoretical Framework: How to align experimental findings with reaction design principles?

Answer:

  • Mechanistic Hypotheses : Formulate using frontier molecular orbital (FMO) theory to predict regioselectivity.
  • Feedback Loops : Integrate experimental kinetics (e.g., rate constants) into computational models to refine reaction pathways .

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